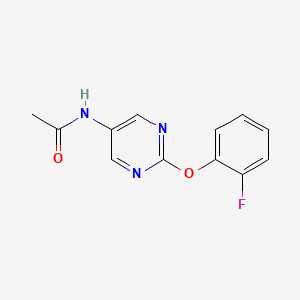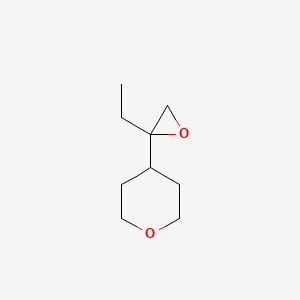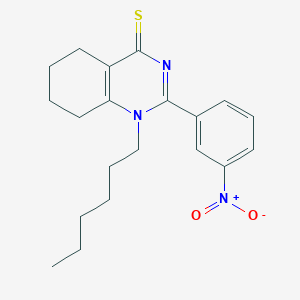
1-Hexyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Hexyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of tetrahydroquinazoline derivatives, including those with nitrophenyl groups, has been a focus area, providing foundational knowledge for developing compounds with potential biological activities. For example, Markaryan et al. (2000) discuss the synthesis and antiarrhythmic properties of isoquinoline derivatives, a related chemical class, highlighting the importance of nitrophenyl groups in modifying biological activity (É. A. Markaryan, Zh. S. Arustamyan, S. Avetisyan, K. Markaryan, T. Asatryan, 2000). Similarly, Alaşalvar et al. (2021) provide insights into the synthesis, structural, and spectral analysis of a novel triazole derivative, demonstrating the application of detailed chemical analysis techniques to understand the properties of such compounds (C. Alaşalvar, N. Öztürk, H. Gökce, A. Güder, E. Menteşe, H. Bektaş, 2021).
Potential Biological Activities
Research into tetrahydroquinazoline derivatives has also explored their potential biological activities. For instance, the study by Orth and Jones (1961) on cyclized substituted thioureas suggests that condensed ring thiones, a structural feature relevant to 1-Hexyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione, might possess antithyroidal, antitubercular, and/or antifungal properties (R. Orth, J. Jones, 1961). This indicates a potential avenue for the application of tetrahydroquinazoline derivatives in developing new treatments for various conditions.
Antimicrobial and Anti-inflammatory Activity
Compounds related to tetrahydroquinazoline have been evaluated for their antimicrobial and anti-inflammatory activities. Al-Abdullah et al. (2014) investigated the synthesis, antimicrobial, and anti-inflammatory activity of novel S-substituted and N-substituted triazole derivatives, demonstrating the utility of structural modifications in enhancing biological activity (E. S. Al-Abdullah, Hanadi H. Asiri, S. Lahsasni, E. E. Habib, T. Ibrahim, A. El-Emam, 2014).
Properties
IUPAC Name |
1-hexyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-3-4-7-13-22-18-12-6-5-11-17(18)20(26)21-19(22)15-9-8-10-16(14-15)23(24)25/h8-10,14H,2-7,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBHRFLKPRKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)
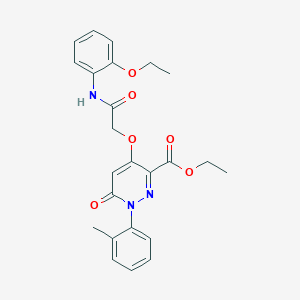

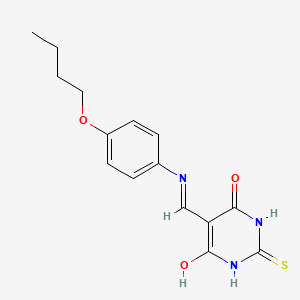

![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)
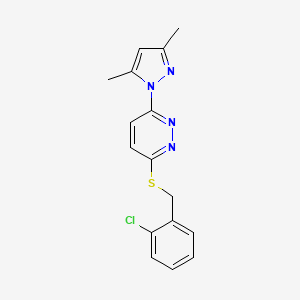
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2891362.png)
